molecular formula C9H6ClNO B1361850 2-Chloroquinolin-8-ol CAS No. 31568-91-9

2-Chloroquinolin-8-ol

Cat. No.: B1361850
CAS No.: 31568-91-9
M. Wt: 179.6 g/mol
InChI Key: HNUFDBQIXGQAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroquinolin-8-ol is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.61 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H . The compound has a topological polar surface area of 33.1 Ų and contains 12 heavy atoms .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 179.60 g/mol . It has a XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemistry of 2-Chloroquinolin Derivatives : Research has been conducted on the chemistry of 2-chloroquinoline derivatives, focusing on their synthesis, biological evaluation, and synthetic applications. This includes the development of methods for constructing fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).

Biomedical Research

  • Antimicrobial Properties : Studies have demonstrated the antimicrobial properties of compounds like cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis, including multidrug-resistant strains (Hongmanee et al., 2006).
  • Alzheimer's Disease Treatment : Research on Clioquinol, a related compound, has explored its potential in treating Alzheimer's disease due to its ability to bind copper and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008).

Analytical Applications

  • Quantitative Analysis Methods : Development of analytical methods like thin layer chromatography (TLC) and reverse-phase high-performance liquid chromatography (RP-HPLC) for the identification and quantification of chloroquinolin-8-ol derivatives in pharmaceutical preparations (Pavithra et al., 2011; Kandepu et al., 2012).

Chemical Synthesis and Characterization

  • Synthesis of Novel Derivatives : Synthesis of novel rhenium(V) complexes with modifications of the 8-hydroxyquinoline framework, including characterization and spectroscopic analysis (Machura et al., 2012).
  • Development of Chemosensors : Characterization of quinoline derivatives as chemosensors, particularly for cadmium detection, which could be useful in monitoring Cd2+concentrations in various environments (Prodi et al., 2001).

Materials Science and Nanotechnology

  • Formation of Supramolecular Structures : Research on the assembly of chloro-substituted quinoline oligoamides into double helical structures, with potential applications in nanotechnology and material science (Gan et al., 2010).
  • Nanoparticle Synthesis : Studies on the use of chloroquinolin-8-ol derivatives as precursors for synthesizing nanoparticles, with potential applications in various fields including electronics and drug delivery systems (Noori et al., 2017).

Other Applications

  • Cancer Research : Exploration of chloroquine and its analogs, including derivatives of chloroquinolin-8-ol, as potential agents for cancer therapy, highlighting their role in sensitizing tumors to radiation and chemotherapy (Solomon & Lee, 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and H412 . Precautionary statements include P261, P273, P305+P351+P338 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloroquinolin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, where this compound acts as an inhibitor. This inhibition can affect the metabolism of other compounds processed by cytochrome P450. Additionally, this compound has been shown to interact with metalloproteins, forming stable complexes that can influence the protein’s function .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, it can induce oxidative stress in cancer cells, leading to apoptosis . Moreover, this compound affects cellular proliferation and differentiation, making it a compound of interest in cancer research.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 results in the inhibition of this enzyme, affecting the metabolic pathways of various substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-inflammatory and anticancer properties. At higher doses, this compound can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has high gastrointestinal absorption and can cross the blood-brain barrier, indicating its potential for central nervous system effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is known to localize in the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells. Additionally, this compound can be found in the nucleus, where it interacts with DNA and transcription factors, modulating gene expression .

Properties

IUPAC Name

2-chloroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUFDBQIXGQAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298166
Record name 2-chloroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31568-91-9
Record name 31568-91-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,8-dihydroxyquinoline (4 g, 24.8 mmol, Fluka) and phosphorus oxychloride (20 mL, Aldrich) was stirred at 100° C. for 1 h. The clear solution was cooled to room temperature and poured slowly with stirring into a mixture of NH4OH (150 mL) and crushed ice (200 g). The white solid that precipitated was filtered, dissolved in concentrated HCl (200 mL) and stirred at 100° C. for 1 h. Neutralization of the cooled to room temperature acid solution with NH4OH afforded white precipitate, which was filtered, washed with water and dried to give the title compound as a white solid. MS (ESI, pos. ion) m/z: 180 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of quinoline-2,8-diol (1 g, 6.21 mmol) was added POCl3 (10 mL) and the mixture stirred at 100° C. for 1 hour before cooling. The mixture was then poured into ice-water (100 mL) slowly and filtered. The collected solid was dried and used in next step without further purification. (780 mg, Yield 70%). 1H NMR (400 MHz, DMSO-d6) δ 8.39 (d, J=8.8 Hz, 1H), 7.57 (d, J=8.8 Hz, 1H), 7.48-7.43 (m, 2H), 7.17 (dd, J1=8.8 Hz, J1=1.6 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroquinolin-8-ol
Reactant of Route 2
2-Chloroquinolin-8-ol
Reactant of Route 3
Reactant of Route 3
2-Chloroquinolin-8-ol
Reactant of Route 4
Reactant of Route 4
2-Chloroquinolin-8-ol
Reactant of Route 5
Reactant of Route 5
2-Chloroquinolin-8-ol
Reactant of Route 6
Reactant of Route 6
2-Chloroquinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.